

Technical Guide: (4,5-Dichloro-1,2-phenylene)dimethanol

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Compound of Interest

Compound Name: (4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No.: B1315513

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5-Dichloro-1,2-phenylene)dimethanol, with the IUPAC name 4,5-Dichloro-1,2-benzenedimethanol^[1] or [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol^{[2][3]}, is a halogenated aromatic diol. This document serves as a technical overview of its chemical properties and available data. Due to the limited availability of in-depth experimental research on this specific compound in publicly accessible literature, this guide summarizes fundamental information and provides context based on related chemical structures.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties for **(4,5-Dichloro-1,2-phenylene)dimethanol** is presented below. This data is primarily sourced from computational chemistry databases.

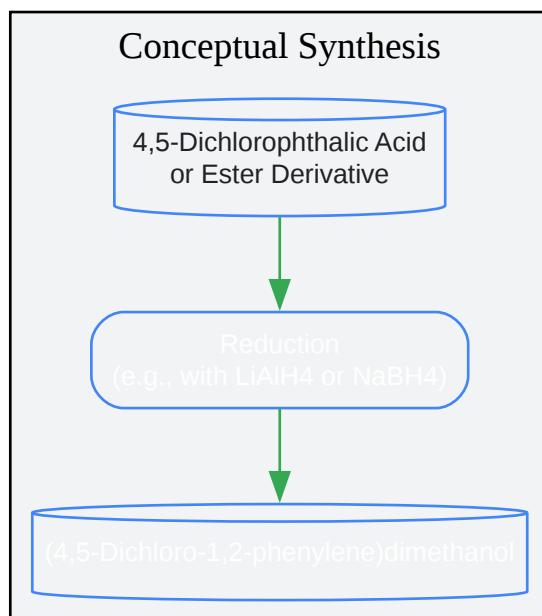
Property	Value	Source
CAS Number	24006-92-6	[1] [2]
Molecular Formula	C8H8Cl2O2	[2]
Molecular Weight	207.05 g/mol	[3]
IUPAC Name	[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol	[2] [3]
Synonyms	4,5-Dichloro-1,2-benzenedimethanol	[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **(4,5-Dichloro-1,2-phenylene)dimethanol** are not readily available in the scientific literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

The synthesis of **(4,5-Dichloro-1,2-phenylene)dimethanol** would likely involve the reduction of a suitable precursor, such as 4,5-dichlorophthalic acid or its corresponding ester.



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Caption: Conceptual workflow for the synthesis of **(4,5-Dichloro-1,2-phenylene)dimethanol**.

General Experimental Considerations (Hypothetical)

Materials:

- 4,5-dichlorophthalic acid or dimethyl 4,5-dichlorophthalate
- A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4))
- Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
- Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)
- Standard workup and purification reagents and equipment (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, rotary evaporator, chromatography supplies)

Procedure Outline:

- The starting material (4,5-dichlorophthalic acid or its ester) would be dissolved in an anhydrous solvent under an inert atmosphere.
- The reducing agent would be added portion-wise at a controlled temperature (typically cooled in an ice bath).
- The reaction mixture would be stirred until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction would be carefully quenched, followed by an aqueous workup to remove inorganic byproducts.
- The crude product would be extracted into an organic solvent, dried, and the solvent removed under reduced pressure.
- Purification would likely be achieved by recrystallization or column chromatography.

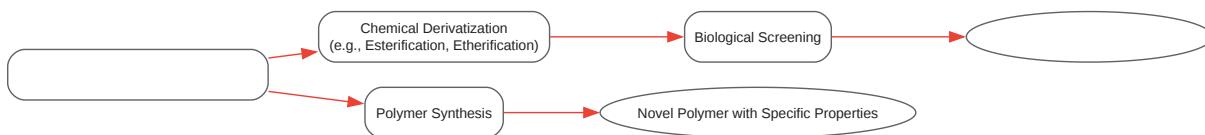
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized.

Applications and Biological Activity

Currently, there is a lack of published data on the specific biological activities of **(4,5-Dichloro-1,2-phenylene)dimethanol** or its applications in drug development. A search of chemical and biological databases did not yield any significant screening results or implication in specific signaling pathways.

Logical Relationship for Further Research

Given the structure of **(4,5-Dichloro-1,2-phenylene)dimethanol**, a logical next step in research would be to explore its potential as a building block in medicinal chemistry or materials science. Its two primary alcohol functional groups offer sites for further chemical modification.

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Caption: Potential research pathways originating from **(4,5-Dichloro-1,2-phenylene)dimethanol**.

Conclusion

(4,5-Dichloro-1,2-phenylene)dimethanol is a chemical compound for which detailed experimental data is scarce in the public domain. While its fundamental properties can be computationally estimated, a comprehensive understanding of its reactivity, biological effects, and potential applications requires further empirical investigation. The information and conceptual workflows provided herein are intended to serve as a foundational guide for researchers interested in exploring the chemistry and potential of this molecule.

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